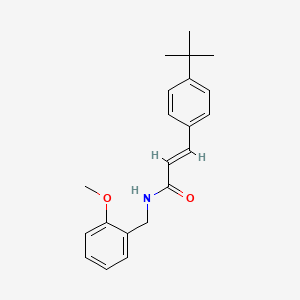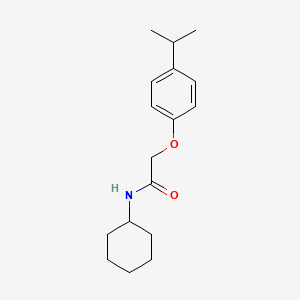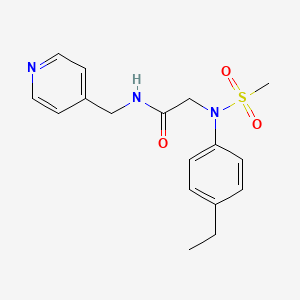
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, also known as TBNBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBNBMA is a member of the acrylamide family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that promote inflammation. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
実験室実験の利点と制限
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. One potential direction is to investigate its potential as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated for its potential as a drug delivery system. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, which will be important for its potential clinical applications.
合成法
The synthesis of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction between 4-tert-butylphenylamine and 2-methoxybenzyl acrylate in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. The yield of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide can be increased by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)18-12-9-16(10-13-18)11-14-20(23)22-15-17-7-5-6-8-19(17)24-4/h5-14H,15H2,1-4H3,(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKJELKJBNITQF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)